molecular formula C11H12N2O2 B12390130 Ethotoin-d5

Ethotoin-d5

Cat. No.: B12390130
M. Wt: 209.26 g/mol
InChI Key: SZQIFWWUIBRPBZ-ZBJDZAJPSA-N
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Description

Preparation Methods

Ethotoin-d5 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the Ethotoin molecule. The preparation of Ethotoin involves the reaction of benzaldehyde oxynitrile with urea or ammonium bicarbonate, forming an intermediate urea derivative. This intermediate then cyclizes under acidic conditions to form 5-phenylhydantoin, which is subsequently alkylated using ethyl iodide to produce Ethotoin . The deuterium-labeled version, this compound, follows a similar synthetic route with the incorporation of deuterium .

Chemical Reactions Analysis

Ethotoin-d5 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.

    Substitution: this compound can undergo substitution reactions, particularly at the hydantoin ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation with ethyl iodide leads to the formation of Ethotoin .

Mechanism of Action

The mechanism of action of Ethotoin-d5 is similar to that of Ethotoin. Ethotoin stabilizes the seizure threshold and prevents the spread of seizure activity without causing general central nervous system depression. It inhibits nerve impulses in the motor cortex by lowering sodium ion influx, limiting tetanic stimulation . The molecular targets and pathways involved are similar to those of phenytoin .

Comparison with Similar Compounds

Ethotoin-d5 is similar to other hydantoin derivatives, such as:

    Phenytoin: Another anticonvulsant drug with a similar mechanism of action.

    Mephenytoin: A hydantoin derivative with anticonvulsant properties.

    5,5-Dimethylhydantoin: Used in various industrial applications

This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

209.26 g/mol

IUPAC Name

3-(1,1,2,2,2-pentadeuterioethyl)-5-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C11H12N2O2/c1-2-13-10(14)9(12-11(13)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,15)/i1D3,2D2

InChI Key

SZQIFWWUIBRPBZ-ZBJDZAJPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1C(=O)C(NC1=O)C2=CC=CC=C2

Canonical SMILES

CCN1C(=O)C(NC1=O)C2=CC=CC=C2

Origin of Product

United States

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